molecular formula C20H24N4O2S2 B11819354 4-(3-phenylprop-2-enyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

4-(3-phenylprop-2-enyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Cat. No.: B11819354
M. Wt: 416.6 g/mol
InChI Key: ZUQIFHLBPBLRRM-UHFFFAOYSA-N
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Description

4-(3-phenylprop-2-enyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenylprop-2-enyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenylprop-2-enyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the piperazine ring is reacted with phenylprop-2-enyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfamoylphenyl Group: This step involves the reaction of the intermediate compound with 4-sulfamoylphenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the sulfamoyl group, potentially converting it to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: The compound’s unique structural features may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-phenylprop-2-enyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperazine ring may facilitate binding to these targets, while the phenylprop-2-enyl and sulfamoylphenyl groups may enhance specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    4-(3-phenylprop-2-enyl)piperazine: Lacks the sulfamoylphenyl group, which may reduce its potency and specificity.

    N-(4-sulfamoylphenyl)piperazine-1-carbothioamide: Lacks the phenylprop-2-enyl group, which may affect its binding properties.

Uniqueness

4-(3-phenylprop-2-enyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is unique due to the presence of both the phenylprop-2-enyl and sulfamoylphenyl groups, which may confer enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

4-(3-phenylprop-2-enyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S2/c21-28(25,26)19-10-8-18(9-11-19)22-20(27)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,27)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQIFHLBPBLRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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